molecular formula C9H11F3N2O4 B124437 (S)-N-(4-(2,5-Dioxooxazolidin-4-yl)butyl)-2,2,2-trifluoroacetamide CAS No. 42267-27-6

(S)-N-(4-(2,5-Dioxooxazolidin-4-yl)butyl)-2,2,2-trifluoroacetamide

Cat. No.: B124437
CAS No.: 42267-27-6
M. Wt: 268.19 g/mol
InChI Key: KWNIHCJDDYRQFW-YFKPBYRVSA-N
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Description

(S)-N-(4-(2,5-Dioxooxazolidin-4-yl)butyl)-2,2,2-trifluoroacetamide is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a trifluoroacetamide group, which imparts distinct chemical properties, making it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(4-(2,5-Dioxooxazolidin-4-yl)butyl)-2,2,2-trifluoroacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxazolidinone Ring: The oxazolidinone ring is formed through a cyclization reaction involving an amino acid derivative and a carbonyl compound under acidic or basic conditions.

    Introduction of the Butyl Chain: The butyl chain is introduced via a nucleophilic substitution reaction, where a suitable butyl halide reacts with the oxazolidinone intermediate.

    Attachment of the Trifluoroacetamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-N-(4-(2,5-Dioxooxazolidin-4-yl)butyl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of products.

Scientific Research Applications

(S)-N-(4-(2,5-Dioxooxazolidin-4-yl)butyl)-2,2,2-trifluoroacetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme inhibition, protein modification, and other biochemical processes.

    Industry: It can be utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of (S)-N-(4-(2,5-Dioxooxazolidin-4-yl)butyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetamide group can enhance binding affinity and selectivity, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (S)-Benzyl (4-(2,5-dioxooxazolidin-4-yl)butyl)carbamate
  • 2-Methyl-2-propanyl 3-[(4S)-2,5-dioxo-1,3-oxazolidin-4-yl]propanoate

Uniqueness

(S)-N-(4-(2,5-Dioxooxazolidin-4-yl)butyl)-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which imparts distinct chemical properties such as increased stability, lipophilicity, and potential for specific interactions with biological targets. This sets it apart from similar compounds that may lack this functional group and, consequently, its associated properties.

Properties

IUPAC Name

N-[4-[(4S)-2,5-dioxo-1,3-oxazolidin-4-yl]butyl]-2,2,2-trifluoroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N2O4/c10-9(11,12)7(16)13-4-2-1-3-5-6(15)18-8(17)14-5/h5H,1-4H2,(H,13,16)(H,14,17)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWNIHCJDDYRQFW-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCNC(=O)C(F)(F)F)CC1C(=O)OC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCNC(=O)C(F)(F)F)C[C@H]1C(=O)OC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50195096
Record name Acetamide, N-(4-(2,5-dioxo-4-oxazolidinyl)butyl)-2,2,2-trifluoro-, (S)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42267-27-6
Record name N-Trifluoroacetyl-L-lysine N-carboxyanhydride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42267-27-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N-(4-(2,5-dioxo-4-oxazolidinyl)butyl)-2,2,2-trifluoro-, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042267276
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, N-(4-(2,5-dioxo-4-oxazolidinyl)butyl)-2,2,2-trifluoro-, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50195096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetamide, N-[4-[(4S)-2,5-dioxo-4-oxazolidinyl]butyl]-2,2,2-trifluoro
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.115.588
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-N-(4-(2,5-Dioxooxazolidin-4-yl)butyl)-2,2,2-trifluoroacetamide
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(S)-N-(4-(2,5-Dioxooxazolidin-4-yl)butyl)-2,2,2-trifluoroacetamide
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(S)-N-(4-(2,5-Dioxooxazolidin-4-yl)butyl)-2,2,2-trifluoroacetamide
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(S)-N-(4-(2,5-Dioxooxazolidin-4-yl)butyl)-2,2,2-trifluoroacetamide

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